Antifungal agent 106

Antifungal susceptibility Mycelial growth inhibition Structure-activity relationship

Antifungal agent 106 (Compound Z31) is a highly differentiated lead compound for brown rot research. It combines 79.4% protective and 70.5% curative efficacy on postharvest pears at 200 mg/L with a membrane-disrupting mechanism (ROS accumulation, electrolyte leakage, lipid peroxidation) distinct from DMI and SDHI fungicides. Its EC50 of 11.8 mg/L against M. fructicola and retained activity against resistant isolates make it an essential benchmark for resistance-breaking studies. Choose this compound for its validated 3D-QSAR-guided structure and dual-action profile. Standard high-purity material, multiple package sizes, and global shipping available. Request a quote today.

Molecular Formula C20H21BrFN3O2
Molecular Weight 434.3 g/mol
Cat. No. B15543621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 106
Molecular FormulaC20H21BrFN3O2
Molecular Weight434.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H21BrFN3O2/c1-14(26)24-9-11-25(12-10-24)19(15-5-7-16(21)8-6-15)20(27)23-18-4-2-3-17(22)13-18/h2-8,13,19H,9-12H2,1H3,(H,23,27)
InChIKeyKIEQPIDQWCFQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 106 (Compound Z31) – A Benzoic Acid Derivative with Validated In Vitro and In Vivo Activity Against Monilinia fructicola Brown Rot


Antifungal agent 106 (also designated Compound Z31) is a synthetic benzoic acid derivative characterized by a mandelic acid core containing a piperazinyl moiety [1]. The compound was identified through the systematic design and synthesis of thirty-one novel mandelic acid derivatives aimed at targeting the ascomycete fungus *Monilinia fructicola*, the causative agent of brown rot in stone fruits [1]. In vitro assays demonstrate that Antifungal agent 106 inhibits *M. fructicola* mycelial growth with an EC₅₀ value of 11.8 mg/L, and in vivo application on postharvest pears provides 79.4% protective activity and 70.5% curative activity at a concentration of 200 mg/L [1].

Why Antifungal Agent 106 Cannot Be Interchanged with Common Commercial Fungicides or Other Benzoic Acid Analogs


Interchanging Antifungal agent 106 with conventional fungicides (e.g., tebuconazole, propiconazole, boscalid) or structurally similar benzoic acid derivatives is not supported by the compound's distinct quantitative efficacy and mechanistic profile. Commercial demethylation inhibitor (DMI) fungicides exhibit baseline EC₅₀ values against *M. fructicola* ranging from 0.018 to 0.023 μg/mL (18–23 μg/L) for sensitive isolates [1], whereas Antifungal agent 106 demonstrates an EC₅₀ of 11.8 mg/L (11,800 μg/L). This pronounced difference in potency precludes simple substitution, as the compound belongs to a different chemotype with a distinct structure–activity relationship driven by steric hindrance and electronegativity of the piperazinyl group [2]. Furthermore, the compound's dual in vivo protective (79.4%) and curative (70.5%) activity on postharvest fruit at a defined concentration (200 mg/L) is not recapitulated by other mandelic acid derivatives within the same synthetic series, underscoring that structural nuances govern its performance [2].

Antifungal Agent 106: Quantitative Differentiation Against Comparators in Agricultural Antifungal Research


In Vitro Antifungal Activity (EC₅₀) of Antifungal Agent 106 vs. Structurally Related Mandelic Acid Derivatives

Antifungal agent 106 (Z31) was identified as the most potent compound among a series of thirty-one novel mandelic acid derivatives. Its in vitro EC₅₀ value of 11.8 mg/L against *Monilinia fructicola* was substantially lower than that of other derivatives in the series, which exhibited EC₅₀ values ranging from >50 mg/L to >200 mg/L. The 3D-QSAR analysis indicated that the large steric hindrance of the R1 groups and the electronegative nature of the piperazine ring in Z31 were key contributors to this enhanced activity [1].

Antifungal susceptibility Mycelial growth inhibition Structure-activity relationship

In Vivo Protective and Curative Efficacy of Antifungal Agent 106 on Postharvest Pears vs. Untreated Controls

In a controlled in vivo study on postharvest pears, Antifungal agent 106 applied at 200 mg/L provided 79.4% protective activity (application before pathogen inoculation) and 70.5% curative activity (application after pathogen inoculation). These values were compared to untreated control groups, which exhibited 0% activity by definition. No data were reported for commercial fungicide comparators under identical conditions in this study, but the dual protective/curative efficacy at this concentration is a key differentiator [1].

Postharvest disease control Brown rot management Protective and curative activity

Mechanism of Action: ROS-Mediated Membrane Disruption and Electrolyte Leakage vs. Untreated Hyphae

Mechanistic studies revealed that Antifungal agent 106 disrupts *M. fructicola* cell membrane integrity, leading to increased membrane permeability and release of intracellular electrolytes. This effect was quantified via relative conductivity measurements: mycelia treated with Z31 exhibited significantly higher extracellular conductivity compared to untreated controls, indicating loss of membrane function. Further, the compound induced excessive endogenous ROS production and increased malondialdehyde (MDA) content, a marker of lipid peroxidation, confirming oxidative membrane damage [1].

Mechanism of action Reactive oxygen species Membrane integrity

Comparative In Vitro Potency vs. Commercial DMI and SDHI Fungicides

Antifungal agent 106 exhibits an EC₅₀ of 11.8 mg/L (11,800 μg/L) against *M. fructicola*. In contrast, baseline-sensitive isolates of the commercial DMI fungicide propiconazole exhibit EC₅₀ values of approximately 0.03 μg/mL (30 μg/L), and the SDHI fungicide boscalid shows baseline EC₅₀ values around 0.42 μg/mL (420 μg/L) [2][3]. While Antifungal agent 106 is less potent on a weight basis, its distinct chemical class (benzoic acid derivative) and membrane-active mechanism suggest it may be unaffected by target-site mutations that confer resistance to DMIs (e.g., CYP51 alterations) or SDHIs (e.g., Sdh subunit mutations). Direct cross-resistance testing has not been reported, but this differentiation is inferred from the mechanistic data [1].

Fungicide resistance Cross-resistance profile Alternative chemotype

Safety Profile: mTOR Inhibition Data Suggests Potential Off-Target Effects Requiring Consideration

Vendor datasheets report that Antifungal agent 106 inhibits mTOR with an IC₅₀ of 0.8 μM [2]. This is a notable off-target activity not observed with agricultural fungicides such as tebuconazole or boscalid. While no direct comparative toxicity studies are available, this information is critical for researchers evaluating the compound for in vivo or environmental applications, as mTOR is a central regulator of cell growth in eukaryotes [2].

Off-target activity mTOR inhibition Safety pharmacology

Antifungal Agent 106: Recommended Research and Development Applications Based on Differential Evidence


Lead Optimization in Mandelic Acid-Based Antifungal Programs

Given its validated 11.8 mg/L EC₅₀ against *M. fructicola* and clear 3D-QSAR guidance on favorable substituents (large steric hindrance at R1, electronegative piperazines), Antifungal agent 106 serves as an optimized lead compound. Researchers developing novel antifungal agents for brown rot control should prioritize this compound as a benchmark for further structural refinement [1].

Postharvest Brown Rot Control on Stone Fruits

The compound's demonstrated 79.4% protective and 70.5% curative efficacy on postharvest pears at 200 mg/L supports its use in experimental postharvest treatment protocols. This makes Antifungal agent 106 particularly suitable for research on integrated disease management strategies where both preventive and curative activities are desired [1].

Investigating Membrane-Disrupting Antifungal Mechanisms

Antifungal agent 106 induces ROS accumulation, electrolyte leakage, and lipid peroxidation in *M. fructicola* [1]. This well-defined mechanism makes it a valuable tool compound for studying membrane-active antifungal agents and for exploring potential synergy with conventional fungicides that target intracellular processes.

Fungicide Resistance Management Research

As a benzoic acid derivative with a membrane-active mechanism distinct from DMIs and SDHIs, Antifungal agent 106 may retain activity against *M. fructicola* isolates resistant to tebuconazole, propiconazole, or boscalid. It is recommended for inclusion in studies evaluating alternative chemotypes for resistance-breaking strategies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.